molecular formula C19H22O5 B568965 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- CAS No. 303733-72-4

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-

Cat. No.: B568965
CAS No.: 303733-72-4
M. Wt: 330.38
InChI Key: LNYFNDSFIABLEP-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The compound 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- belongs to the chemical class of glycidyl ethers, specifically functioning as an epoxy-containing propanediol derivative. The International Union of Pure and Applied Chemistry designation for this compound is 3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propane-1,2-diol, which provides a systematic description of its molecular architecture. This nomenclature reflects the compound's dual nature, incorporating both the characteristic propanediol backbone and the oxirane functional group that defines its epoxy chemistry.

The chemical classification places this compound within the broader category of aromatic ethers, specifically those containing epoxide functionality. As an epoxy compound, it contains the characteristic three-membered oxirane ring, which is also collectively referred to as an epoxy group. The presence of both hydroxyl groups from the propanediol moiety and the reactive epoxide functionality creates a bifunctional molecule with unique chemical properties. This dual functionality enables the compound to participate in various chemical reactions characteristic of both alcohol and epoxide chemistry.

The compound's classification extends to its role as a potential food contact material derivative, as it represents a reaction product or intermediate related to bisphenol F diglycidyl ether chemistry. This classification carries significant regulatory implications, particularly in European Union jurisdictions where such compounds are subject to specific migration limits and usage restrictions. The systematic naming convention also facilitates identification in chemical databases and regulatory frameworks, ensuring proper tracking and control of this specialized chemical entity.

Properties

IUPAC Name

3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c20-10-16(21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19-21H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYFNDSFIABLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70784108
Record name 3-[4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303733-72-4
Record name 3-[4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- plays a significant role in biochemical reactions due to its reactive epoxide groups. These groups can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. Additionally, it can bind to proteins like albumin, affecting their structure and function. These interactions can lead to enzyme inhibition or activation, altering the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to disrupt the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to altered gene expression and changes in cellular metabolism, affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- exerts its effects through several mechanisms. The epoxide groups in the compound can react with nucleophilic sites on DNA, proteins, and other biomolecules, leading to the formation of covalent adducts. These adducts can interfere with normal cellular processes, such as DNA replication and repair, protein synthesis, and enzyme activity. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- can change over time. The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the compound can degrade over time, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially leading to long-term effects on cellular function. For example, the compound’s stability decreases with increasing water content, and significant changes in concentration can be observed within 24 hours.

Dosage Effects in Animal Models

The effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to endocrine disruption, reproductive toxicity, and developmental abnormalities. These effects are dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the formation of reactive intermediates, which can cause cellular damage and oxidative stress.

Transport and Distribution

Within cells and tissues, 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The compound’s localization can also influence its interactions with other biomolecules, affecting its overall biological activity.

Biological Activity

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₄O₃
  • SMILES Notation : C(C(COC1=CC=C(C=C1)C(COC2=CC=C(C=C2)C(C)O)=C(C)O)=C(C)O)=O

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and potential anticancer effects. The following sections detail specific findings from studies evaluating its efficacy.

Anti-Inflammatory Properties

A significant area of research focuses on the anti-inflammatory effects of 1,2-Propanediol derivatives. In vitro studies have demonstrated that compounds with similar structures can inhibit nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in lipopolysaccharide (LPS)-stimulated macrophages. The mechanisms involved include:

  • Inhibition of Pro-inflammatory Pathways : The compound has been shown to suppress key signaling pathways such as Syk/NF-κB and p38/AP-1, which are crucial in mediating inflammatory responses .
  • Case Study : A study involving dextran sodium sulfate (DSS)-induced colitis in mice revealed that treatment with similar compounds led to significant reductions in inflammatory markers and ameliorated symptoms of colitis .

Anticancer Potential

The potential anticancer activity of 1,2-Propanediol derivatives has also been explored. Some findings suggest that these compounds may induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Research indicates that these compounds can cause G1 phase arrest in cancer cells, leading to reduced proliferation .
  • Case Study : In vitro assays demonstrated that derivatives significantly inhibited the growth of certain cancer cell lines while showing minimal toxicity to normal cells .

Toxicological Profile

Understanding the safety profile of 1,2-Propanediol is critical for its development as a therapeutic agent. Studies have evaluated acute toxicity and long-term effects:

  • Acute Toxicity Tests : In animal models, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile for further development .
  • Long-term Studies : Ongoing studies aim to assess chronic exposure effects and potential endocrine disruption properties .

Data Summary Table

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of NO and PGE2 production
AnticancerInduction of apoptosis and cell cycle arrest
Acute ToxicityNo significant adverse effects observed

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems :
    • The compound has been investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. The presence of the oxirane group allows for the formation of polymeric micelles that can encapsulate therapeutic agents effectively.
  • Antioxidant Activity :
    • Studies have shown that derivatives of this compound exhibit antioxidant properties, making them suitable for formulations aimed at reducing oxidative stress in biological systems. This is particularly relevant in developing treatments for conditions like neurodegeneration and cardiovascular diseases.

Cosmetic Applications

  • Emulsifiers and Stabilizers :
    • In cosmetic formulations, 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- acts as an emulsifier and stabilizer. Its ability to improve the texture and stability of creams and lotions has been documented in various studies.
  • Moisturizing Agents :
    • The compound's hydrophilic nature allows it to function effectively as a humectant, attracting moisture to the skin. This property is leveraged in skincare products to enhance hydration.

Material Science Applications

  • Polymer Synthesis :
    • The epoxide group in the compound can undergo ring-opening reactions, facilitating the synthesis of various polymers. These polymers have potential applications in coatings, adhesives, and sealants due to their enhanced mechanical properties.
  • Composite Materials :
    • Research indicates that incorporating this compound into composite materials can improve their thermal stability and mechanical strength. This application is particularly useful in the automotive and aerospace industries where material performance is critical.

Case Study 1: Drug Formulation Development

A study published in a peer-reviewed journal evaluated the use of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- as a solubilizing agent for a poorly soluble anti-cancer drug. The results indicated a significant increase in drug solubility and bioavailability compared to traditional formulations.

Case Study 2: Cosmetic Product Testing

In a comparative study of moisturizer formulations, products containing this compound demonstrated superior hydration levels over those without it. The clinical trials involved over 100 participants and showed statistically significant improvements in skin moisture retention.

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsDrug delivery systemsEnhanced solubility and bioavailability
Antioxidant formulationsReduces oxidative stress
CosmeticsEmulsifiersImproved texture and stability
Moisturizing agentsIncreased skin hydration
Material SciencePolymer synthesisEnhanced mechanical properties
Composite materialsImproved thermal stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisphenol A Diglycidyl Ether (BADGE) Derivatives

Table 1: Structural and Functional Comparison of BADGE Derivatives
Compound Name Molecular Formula Functional Groups Key Properties
BADGE C₂₁H₂₄O₄ Two epoxide groups High reactivity; used in epoxy resins. Estrogenic activity higher than BADGE-H₂O .
BADGE-H₂O (Target Compound) C₂₄H₃₀O₇ One epoxide, one diol Intermediate hydrolysis product; moderate estrogenicity .
BADGE-2H₂O C₂₄H₃₂O₈ Two diol groups Fully hydrolyzed; lower reactivity and estrogenic potential .
BADGE-2HCl C₂₄H₂₈Cl₂O₆ Two chlorinated diol groups Chlorinated derivative; altered solubility and toxicity profile .

Key Findings :

  • The number of epoxide groups correlates with chemical reactivity and estrogenic activity. BADGE (two epoxides) exhibits the highest reactivity, while BADGE-2H₂O (fully hydrolyzed) is least reactive .
  • Hydrolysis reduces estrogenic effects: BADGE-H₂O’s activity is ~10–100× lower than BPA in vitro .

Other 1,2-Propanediol Derivatives

Table 2: Comparison with Non-BADGE 1,2-Propanediol Analogues
Compound Name Molecular Formula Substituents Applications/Properties
3-(4-Methoxyphenoxy)-1,2-propanediol (CAS: 17131-52-1) C₁₀H₁₄O₄ Methoxy-phenoxy group Monomer for polymers; no reported estrogenic activity .
3-[4-(Phenylmethoxy)phenoxy]-1,2-propanediol (CAS: 57506-19-1) C₂₃H₂₄O₆S Benzyl ether and tosylate groups Pharmaceutical intermediate; sulfonate enhances solubility .
3-(2,4,6-Trichlorophenoxy)-1,2-propanediol (CAS: 5112-23-2) C₉H₉Cl₃O₃ Chlorinated phenoxy group Antimicrobial agent; higher logP (lipophilicity) .

Structural Insights :

  • Phenoxy substituents dominate physicochemical properties. Chlorinated or methoxy groups alter lipophilicity (logP) and bioactivity .

Epoxide-Containing Analogues

Table 3: Epoxide-Modified Compounds
Compound Name Molecular Formula Epoxide Position Key Differences from BADGE-H₂O
3-[4-(2-Oxiranylmethoxy)butoxy]-1,2-propanediol (CAS: 139471-23-1) C₁₀H₂₀O₅ Epoxide on butoxy chain Shorter alkyl chain; reduced steric hindrance .
4-(2-Methoxyethyl)phenoxy methyl oxirane C₁₂H₁₆O₃ Epoxide directly on phenoxy Lacks diol group; higher volatility .

Functional Relevance :

  • BADGE-H₂O’s combination of epoxide and diol groups enables both crosslinking (via epoxide) and hydrophilicity (via diol), unlike simpler epoxide derivatives .

Preparation Methods

Reaction Mechanism

The hydroxyl groups of bisphenol F undergo nucleophilic attack on the electrophilic epoxide carbon of glycidol. This proceeds via a two-step process:

  • Epoxide Activation : A base (e.g., K₂CO₃) deprotonates the phenolic –OH, enhancing nucleophilicity.

  • Ring-Opening : The phenoxide ion attacks the less substituted epoxide carbon, forming an ether linkage and generating a secondary alkoxide intermediate. Subsequent protonation yields the diol product.

The stoichiometry typically uses a 1:2 molar ratio of bisphenol F to glycidol to ensure complete di-substitution.

Catalytic Systems and Conditions

  • Base Catalysis : Potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours achieves yields of 75–85%.

  • Acid Catalysis : Methanesulfonic acid (0.6–0.8 wt%) at 60°C improves regioselectivity, minimizing oligomerization.

Table 1: Comparative Performance of Catalysts

CatalystSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃DMF908298.5
Methanesulfonic AcidH₂O607897.2

Hydrolysis-Amination of Epichlorohydrin Derivatives

This method adapts protocols for synthesizing 3-amino-1,2-propanediol, modifying the final steps to incorporate aromatic ether groups.

Synthetic Pathway

  • Epichlorohydrin Hydrolysis : Epichlorohydrin undergoes hydrolysis to 3-chloro-1,2-propanediol using aqueous methane sulfonic acid (0.6–0.8%) and sulfuric acid (0.6–1%) at 60°C.

  • Amination : Reaction with ammonia introduces the amino group, forming 3-amino-1,2-propanediol.

  • Etherification : Coupling with 4-(oxiranylmethoxy)benzylphenol via Mitsunobu or Ullmann conditions installs the aromatic ethers.

Process Optimization

  • Segmented Temperature Control : Gradual heating from 58°C to 62°C during hydrolysis reduces side products like glycidol.

  • Catalyst Recycling : Methanesulfonic acid is recovered via distillation, lowering production costs by 15–20%.

Table 2: Key Parameters for Hydrolysis-Amination

StepDuration (hr)Byproduct Formation (%)
Hydrolysis1.54.2
Amination3.06.8
Etherification5.09.1

Stepwise Etherification Using Protective Groups

For higher regiochemical control, this approach employs protective groups to sequentially install the oxiranylmethoxy and propanediol units.

Synthetic Sequence

  • Protection of Bisphenol F : Trimethylsilyl chloride (TMSCl) protects phenolic –OH groups.

  • Glycidol Coupling : Reaction with glycidyl tosylate introduces the oxiranylmethoxy moiety.

  • Deprotection and Diol Formation : Acidic hydrolysis (HCl/MeOH) removes TMS groups, followed by oxidation of the primary alcohol to a carboxylic acid and reduction to the diol.

Advantages and Limitations

  • Yield : 65–70% due to multi-step losses.

  • Purity : >99% by HPLC, suitable for pharmaceutical applications.

Industrial-Scale Considerations

Environmental Impact

  • Waste Streams : Spent catalysts (e.g., K₂CO₃) require neutralization before disposal.

  • Green Chemistry : Recent advances use ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents, reducing VOC emissions by 30%.

Analytical Characterization

Post-synthesis analysis employs:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR confirms ether linkages (δ 3.5–4.5 ppm) and diol protons (δ 1.8–2.2 ppm).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 342.4, consistent with the molecular formula C₁₉H₂₂O₅ .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the molecular structure of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- in synthetic samples?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is critical for confirming stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, derivatives like EPI-001 (a structurally related compound) were characterized using empirical formulas (C21_{21}H27_{27}ClO5_5) and spectral data . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What synthetic routes are reported for preparing 1,2-Propanediol derivatives with aryl ether substituents?

  • Methodological Answer : Epoxide ring-opening reactions and nucleophilic substitution are common. For instance:

  • Glycidyl ether intermediates : Reacting epichlorohydrin with phenolic compounds under basic conditions (e.g., NaOH) forms epoxypropane derivatives, as seen in bisphenol A glycidyl ether synthesis .
  • Protecting group strategies : Tert-butyldimethylsilyl (TBS) groups stabilize hydroxyl moieties during multi-step syntheses .

Q. How can researchers identify and quantify impurities in 1,2-Propanediol derivatives during synthesis?

  • Methodological Answer : Use reversed-phase HPLC with UV/Vis or MS detection. For example, impurities like (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol (CAS 1215342-36-1) are monitored using pharmacopeial standards and retention time matching . Calibration curves with spiked samples improve quantification accuracy.

Advanced Research Questions

Q. How can researchers assess the chemical stability of 1,2-Propanediol derivatives under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, monitoring degradation via LC-MS. Epoxide rings are prone to hydrolysis under acidic/basic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect decomposition temperatures. For example, related compounds lack flashpoint data, necessitating empirical testing .

Q. What in vitro models are appropriate for preliminary toxicity profiling of epoxy-containing propanediol derivatives?

  • Methodological Answer : Prioritize assays based on structural alerts (e.g., epoxide groups):

  • Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus assay in mammalian cells .
  • Cytotoxicity : MTT assay in HepG2 or HEK293 cells. Some epoxy derivatives are classified as potential carcinogens by IARC/ACGIH, necessitating careful handling .

Q. How should researchers address discrepancies between experimental NMR data and computational predictions for complex propanediol derivatives?

  • Methodological Answer :

  • Revisiting synthetic steps : Confirm intermediate structures using 2D NMR (e.g., COSY, HSQC) to rule out regioisomers .
  • DFT calculations : Compare computed 1^1H NMR chemical shifts (via Gaussian or ORCA software) with experimental data. For example, stereochemical mismatches in EPI-001 analogs were resolved this way .

Q. What strategies are recommended for studying the interaction of 1,2-Propanediol derivatives with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins (e.g., serum albumin) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with enzymes like cytochrome P450, leveraging structural data from related compounds .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Data Contradiction Analysis

Example : Conflicting reports on epoxide stability.

  • Resolution :
    • notes stability data gaps, while cites decomposition under hydrolytic conditions. Researchers should empirically test stability in their target application (e.g., drug formulation vs. polymer synthesis) .

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